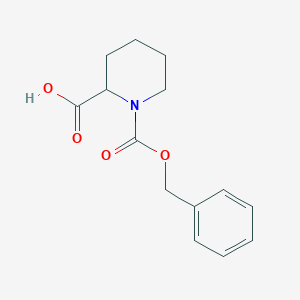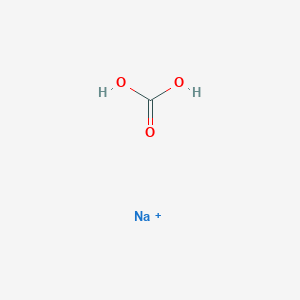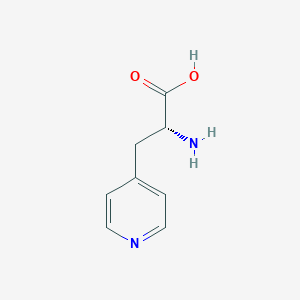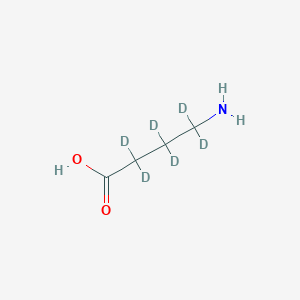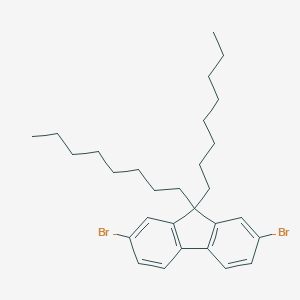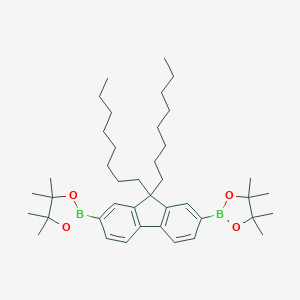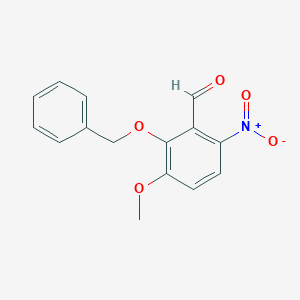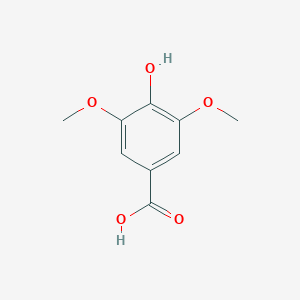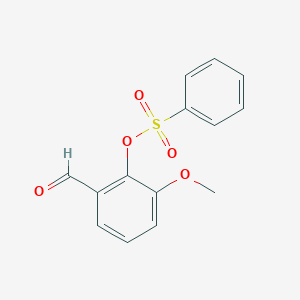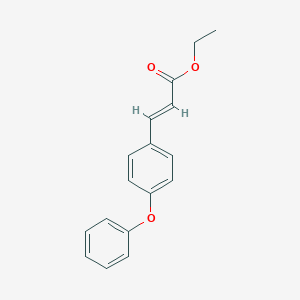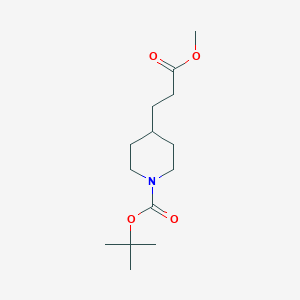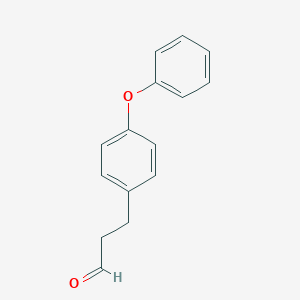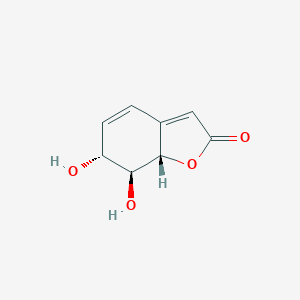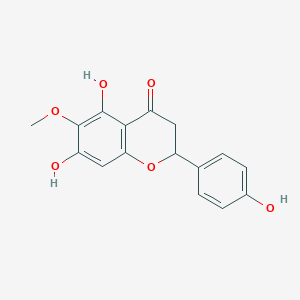
6-甲氧基柚皮素
描述
5,7,4’-Trihydroxy-6-methoxyflavanone, also known as 6-Methoxynaringenin, is a natural flavonoid compound. It is part of the flavanone class of flavonoids, which are known for their antioxidant properties. This compound is found in various plants and has been studied for its potential health benefits, including anti-inflammatory and anti-cancer properties .
科学研究应用
5,7,4’-Trihydroxy-6-methoxyflavanone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of flavonoids and their derivatives.
Biology: The compound is studied for its effects on cellular processes, including its role in modulating enzyme activity and gene expression.
Medicine: Research has shown that 5,7,4’-Trihydroxy-6-methoxyflavanone has potential anti-inflammatory, antioxidant, and anti-cancer properties.
作用机制
Target of Action
The primary target of 6-Methoxynaringenin is Nitric Oxide Synthase (NOS) . NOS is an enzyme responsible for the production of nitric oxide (NO), a molecule that plays a crucial role in many physiological and pathological processes. 6-Methoxynaringenin inhibits NO production, with an IC50 value of 25.8 μM .
Mode of Action
6-Methoxynaringenin interacts with its target, NOS, by inhibiting its activity, thereby reducing the production of NO
Biochemical Pathways
The inhibition of NOS by 6-Methoxynaringenin affects the Nitric Oxide Synthase pathway This pathway is involved in various physiological processes, including neurotransmission, immune response, and regulation of cell death
Pharmacokinetics
Studies on naringin, a related flavonoid, suggest that these compounds may have good oral bioavailability and are extensively metabolized in the body
Result of Action
The inhibition of NO production by 6-Methoxynaringenin can lead to various molecular and cellular effects. For instance, NO plays a key role in inflammation and immune response. Therefore, the inhibition of NO production by 6-Methoxynaringenin could potentially modulate these processes . .
生化分析
Biochemical Properties
6-Methoxynaringenin interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit NO production
Cellular Effects
It is known to inhibit NO production, which could influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to inhibit NO production, suggesting it may interact with enzymes involved in NO synthesis
Metabolic Pathways
It is known to be a natural flavonoid, suggesting it may be involved in flavonoid biosynthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,4’-Trihydroxy-6-methoxyflavanone typically involves the use of flavanone precursors. One common method includes the methylation of naringenin, a naturally occurring flavanone, using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods
Industrial production of 5,7,4’-Trihydroxy-6-methoxyflavanone often involves the extraction of the compound from plant sources, followed by purification processes such as crystallization and chromatography. The use of biotechnological methods, including microbial fermentation, is also being explored to produce this compound on a larger scale .
化学反应分析
Types of Reactions
5,7,4’-Trihydroxy-6-methoxyflavanone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavanone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, methoxylated, and halogenated derivatives of 5,7,4’-Trihydroxy-6-methoxyflavanone .
相似化合物的比较
5,7,4’-Trihydroxy-6-methoxyflavanone is unique among flavanones due to its specific substitution pattern. Similar compounds include:
Naringenin: 5,7,4’-Trihydroxyflavanone, lacking the methoxy group at the 6-position.
Hesperetin: 5,7,3’-Trihydroxy-4’-methoxyflavanone, with a methoxy group at the 4’-position instead of the 6-position.
Eriodictyol: 5,7,3’,4’-Tetrahydroxyflavanone, with an additional hydroxyl group at the 3’-position.
These compounds share similar antioxidant and anti-inflammatory properties but differ in their specific biological activities and applications due to the variations in their chemical structures.
属性
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-16-11(19)7-13-14(15(16)20)10(18)6-12(22-13)8-2-4-9(17)5-3-8/h2-5,7,12,17,19-20H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXRFTLSXMRXTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known sources of 6-methoxynaringenin in nature?
A1: 6-Methoxynaringenin has been isolated from various plant sources, including:
Q2: What are the potential cosmetic applications of 6-methoxynaringenin?
A2: Research suggests that 6-methoxynaringenin could be incorporated into cosmetic formulations for its potential anti-aging, anti-wrinkle, antibacterial, and anti-inflammatory effects. []
Q3: How does 6-methoxynaringenin exhibit anti-inflammatory activity?
A3: A study demonstrated that 6-methoxynaringenin, isolated from Scutellaria barbata, effectively inhibits nitric oxide (NO) production in BV2 microglial cells. This inhibition of NO production suggests a potential mechanism for its anti-inflammatory effects. []
Q4: Are there any other notable biological activities associated with 6-methoxynaringenin?
A4: While specific mechanisms haven't been fully elucidated, 6-methoxynaringenin, alongside other flavonoids from Mimosa tenuiflora, has demonstrated antiprotozoal activity against Entamoeba histolytica and Giardia lamblia trophozoites. []
Q5: What is the molecular formula and weight of 6-methoxynaringenin?
A5: While not explicitly stated in the provided research, the molecular formula of 6-methoxynaringenin (5,7,4'-Trihydroxy-6-methoxyflavanone) can be deduced as C16H14O6. Based on this formula, the molecular weight is calculated to be 302.28 g/mol.
Q6: Has the structure of 6-Methoxynaringenin been confirmed through spectroscopic analysis?
A6: Yes, the identification of 6-Methoxynaringenin from various plant sources has been consistently supported by spectroscopic analyses. Researchers have employed techniques such as UV, 1H NMR, 13C NMR, and mass spectrometry to confirm its structure. [, , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


